molecular formula C15H14FN3O3 B13431970 2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile

2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile

Cat. No.: B13431970
M. Wt: 303.29 g/mol
InChI Key: KHSDYNZVVJTXDD-UHFFFAOYSA-N
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Description

2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with ethoxy, methyl, and fluorobenzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the condensation of 6-ethoxy-3-methyl-2,4-dioxopyrimidine with 4-fluorobenzonitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile
  • 2-[(3-Acetyl-6-[(3R)-3-amino-1-piperidinyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl]benzonitrile

Uniqueness

Compared to similar compounds, 2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile is unique due to the presence of the ethoxy and fluorobenzonitrile groups, which confer distinct chemical properties and potential applications. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14FN3O3

Molecular Weight

303.29 g/mol

IUPAC Name

2-[(6-ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile

InChI

InChI=1S/C15H14FN3O3/c1-3-22-14-7-13(20)18(2)15(21)19(14)9-11-6-12(16)5-4-10(11)8-17/h4-7H,3,9H2,1-2H3

InChI Key

KHSDYNZVVJTXDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)N(C(=O)N1CC2=C(C=CC(=C2)F)C#N)C

Origin of Product

United States

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